N-(2-cyclopropylphenyl)-3-methoxybenzamide
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Overview
Description
N-(2-cyclopropylphenyl)-3-methoxybenzamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, which can have a variety of therapeutic effects.
Mechanism of Action
CPP-115 works by inhibiting the enzyme N-(2-cyclopropylphenyl)-3-methoxybenzamide transaminase, which is responsible for breaking down this compound in the brain. By inhibiting this enzyme, CPP-115 increases this compound levels, which can have a variety of therapeutic effects.
Biochemical and Physiological Effects:
The increase in this compound levels caused by CPP-115 can have a variety of effects on the brain and body. This compound is the primary inhibitory neurotransmitter in the central nervous system, and an increase in this compound levels can lead to a reduction in neuronal excitability, which can have anticonvulsant, anxiolytic, and sedative effects.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of N-(2-cyclopropylphenyl)-3-methoxybenzamide transaminase, which makes it a useful tool for studying the role of this compound in the brain. However, it is important to note that CPP-115 is not a perfect inhibitor, and there may be other factors that contribute to its effects.
Future Directions
There are several potential future directions for research on CPP-115. One area of interest is the development of new drugs that target N-(2-cyclopropylphenyl)-3-methoxybenzamide transaminase, which could have therapeutic applications for a variety of neurological disorders. Additionally, further research is needed to fully understand the effects of CPP-115 on the brain and body, and to develop more effective treatments for neurological disorders.
Synthesis Methods
CPP-115 can be synthesized using a variety of methods, including the reaction of 2-cyclopropylphenylamine with 3-methoxybenzoyl chloride in the presence of a base, or the reaction of 2-cyclopropylphenylamine with 3-methoxybenzoyl isothiocyanate in the presence of a base.
Scientific Research Applications
CPP-115 has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, and has been studied as a potential treatment for other neurological disorders such as anxiety, depression, and addiction.
properties
IUPAC Name |
N-(2-cyclopropylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-14-6-4-5-13(11-14)17(19)18-16-8-3-2-7-15(16)12-9-10-12/h2-8,11-12H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHIKWVDVZYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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